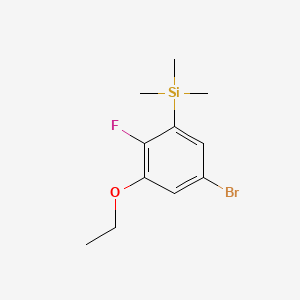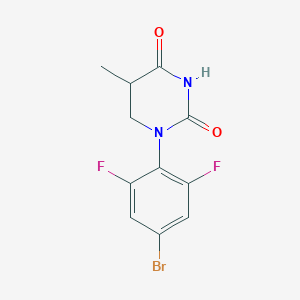
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a nitro group and a pyrrolidine ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid typically involves the nitration of 3-(pyrrolidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid can undergo several types of chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2-Amino-3-(pyrrolidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to specific proteins or enzymes, influencing its biological activity .
Comparison with Similar Compounds
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid: Similar structure but with the nitro group at a different position, leading to different reactivity and biological properties.
3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide: Contains a sulfonamide group, offering different pharmacological profiles.
Uniqueness: 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid is unique due to the specific positioning of the nitro and pyrrolidine groups, which can significantly influence its chemical reactivity and biological interactions. This distinct structure allows for targeted applications in various research fields.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-nitro-3-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-4-3-5-9(10(8)13(16)17)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,14,15) |
InChI Key |
GOCQBPSZKXMUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


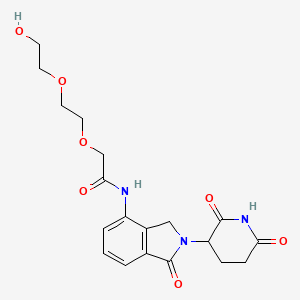
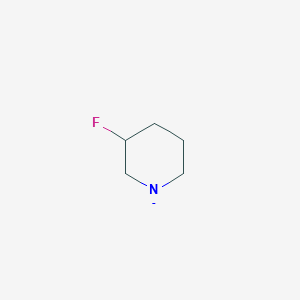
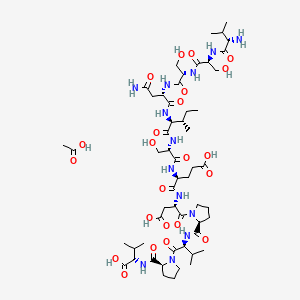
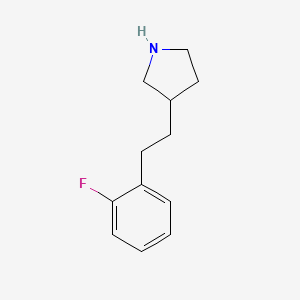
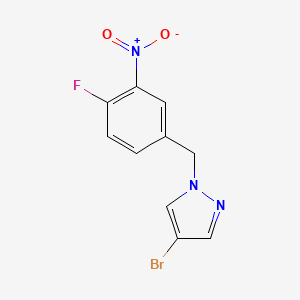
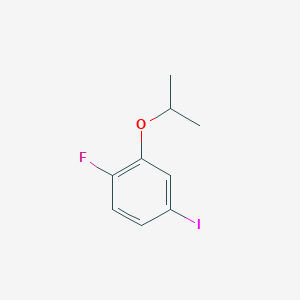
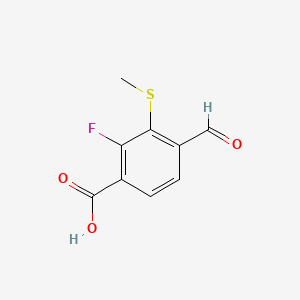
![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
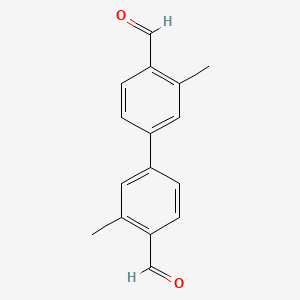
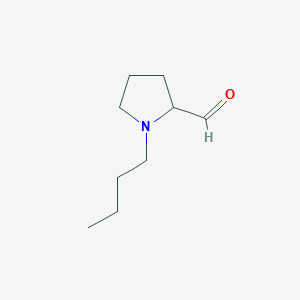
![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
